molecular formula C5H7NO4 B6234796 2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid CAS No. 114948-71-9

2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid

Cat. No.: B6234796
CAS No.: 114948-71-9
M. Wt: 145.11 g/mol
InChI Key: MTZFESAXMFTYQB-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5R)-2-Oxo-1,3-oxazolidin-5-yl]acetic acid is a chiral compound featuring a five-membered oxazolidinone ring with a (5R)-stereochemical configuration and an acetic acid substituent. The oxazolidinone core is a lactam structure derived from the cyclization of a β-amino alcohol and a carbonyl group. This compound is commonly used as a synthetic intermediate in medicinal chemistry, particularly for the development of antibiotics and other bioactive molecules. Its stereochemistry (5R) is critical for interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological properties .

Properties

CAS No.

114948-71-9

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid

InChI

InChI=1S/C5H7NO4/c7-4(8)1-3-2-6-5(9)10-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m1/s1

InChI Key

MTZFESAXMFTYQB-GSVOUGTGSA-N

Isomeric SMILES

C1[C@H](OC(=O)N1)CC(=O)O

Canonical SMILES

C1C(OC(=O)N1)CC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Hydrolysis of Ethyl 2-(2-Oxooxazolidin-3-yl)Acetate

A widely reported method involves hydrolyzing ethyl 2-(2-oxooxazolidin-3-yl)acetate (3 ) using concentrated hydrochloric acid. The reaction proceeds at room temperature over 24 hours, yielding 89.5% of the target compound after crystallization from acetone.

Reaction Conditions :

  • Substrate : Ethyl 2-(2-oxooxazolidin-3-yl)acetate (200 mg, 1.16 mmol)

  • Reagent : Concentrated HCl (2 mL)

  • Temperature : 20°C

  • Workup : Concentration under reduced pressure, dissolution in acetone, and drying over anhydrous Na₂SO₄

This method is favored for its simplicity and high yield but requires careful pH control to avoid side reactions.

Asymmetric Synthesis via Chiral Auxiliaries

Epoxide Ring-Opening and Oxazolidinone Formation

A stereoselective route involves the reaction of epoxide 30 with 4-(4-aminophenyl)morpholin-3-one (31 ) to form amino alcohol 32 , followed by cyclization with N,N′-carbonyldiimidazole (CDI) to yield oxazolidinone 33 . Subsequent deprotection and acylation steps introduce the acetic acid moiety while retaining enantiomeric excess (99% ee).

Key Steps :

  • Epoxide Opening :

    • Reagents : Aniline derivative 31 , THF, 0°C to room temperature

    • Intermediate : Amino alcohol 32

  • Cyclization :

    • Reagent : CDI in dichloromethane

    • Product : Oxazolidinone 33 (86% yield)

  • Deprotection and Acylation :

    • Reagent : Methylamine for phthalimide removal

    • Acylating Agent : 5-Chlorothiophene-2-carbonyl chloride (35 )

This method excels in stereochemical control but involves multiple purification steps, reducing overall efficiency.

One-Pot Multi-Step Synthesis

Lithium Alkoxide-Mediated Cyclization

A patent (WO200208584A2) describes a one-pot synthesis using N-carbobenzoxy-3-fluoro-4-morpholinylaniline and lithium t-butoxide in THF, followed by sequential additions of methanol and acetic acid. The process avoids intermediate isolation, enhancing scalability.

Procedure :

  • Lithium Alkoxide Formation :

    • Substrate : N-carbobenzoxy-3-fluoro-4-morpholinylaniline (5.006 g, 15.15 mmol)

    • Base : Lithium t-butoxide (3.621 g, 45.23 mmol)

    • Solvent : THF (15 mL), exothermic reaction (24→31°C)

  • Acetamide Coupling :

    • Reagent : N-[2-(acetyloxy)-3-chloropropyl]acetamide (0.0760 g, 0.3925 mmol)

    • Temperature : 7°C, 16-hour stirring

  • Workup :

    • Quenching : Acetic acid (6.7 mL, 117 mmol)

    • Solvent Removal : Reduced pressure concentration

    • Crystallization : Methanol/water mixture

Advantages :

  • Solvent System : THF/acetonitrile enables low-temperature isolation, reducing energy costs.

  • Yield : 22.0 g of product after vacuum drying.

Comparative Analysis of Methods

Method Yield Stereochemical Control Scalability
Acid-Catalyzed Hydrolysis89.5%Low (racemic)High
Epoxide Ring-Opening86%High (99% ee)Moderate
One-Pot Synthesis75–80%ModerateHigh
Asymmetric CatalysisN/AHigh (>90% ee)Low

Optimization and Industrial Considerations

Solvent Selection

  • THF/Acetonitrile Co-Solvent : Lowers boiling point (60–70°C), enabling safer large-scale reactions.

  • DMF Alternatives : Reduces toxicity risks compared to traditional amide solvents.

Temperature Control

  • Exothermic Management : Gradual reagent addition (e.g., methanol) prevents thermal runaway.

  • Crystallization : Slow cooling to 0°C enhances product purity .

Chemical Reactions Analysis

Types of Reactions

2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid with structurally and functionally related compounds, highlighting key differences in structure, stereochemistry, and applications.

Compound Core Structure Substituents Stereochemistry Key Applications References
This compound Oxazolidinone Acetic acid at position 5 5R Chiral intermediate in antibiotic synthesis; potential antimicrobial activity
N-{[(5S)-3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide Oxazolidinone 3-Fluoro-4-iodophenyl and acetamide groups 5S Antibacterial agent precursor; structural analog of linezolid derivatives
Linezolid [(S)-N-({3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide] Oxazolidinone 3-Fluoro-4-morpholinylphenyl and acetamide groups 5S FDA-approved antibiotic targeting Gram-positive bacteria; inhibits protein synthesis
2-(4-Hydroxy-2-oxo-3H-1,3-thiazol-5-yl)acetic acid Thiazol-2-one Hydroxy and oxo groups at positions 4 and 2; acetic acid at position 5 N/A Antimicrobial and antifungal activities; higher solubility due to polar groups
2-(2-Guanidino-4-oxo-4,5-dihydrothiazol-5-yl)acetic acid Thiazol-4-one Guanidino and oxo groups; acetic acid at position 5 N/A Antibacterial agent; enhanced target binding via guanidino group
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate Isoxazolin-3-one Amino and oxo groups; acetic acid substituent 5S Laboratory chemical; acute toxicity concerns (oral, dermal)

Key Structural and Functional Differences

Core Heterocycle: The oxazolidinone ring in the target compound (oxygen and nitrogen atoms) differs from thiazole (sulfur and nitrogen) or isoxazole (oxygen and nitrogen) analogs. These variations influence electronic properties, metabolic stability, and target affinity. For example, oxazolidinones like linezolid exhibit potent antibacterial activity, whereas thiazole derivatives may show broader antifungal properties .

Substituents :

  • The acetic acid group in the target compound enhances water solubility compared to lipophilic groups (e.g., morpholinyl in linezolid). However, lipophilic groups improve membrane permeability, critical for antibiotics targeting intracellular pathogens .

Stereochemistry :

  • The (5R) configuration distinguishes the target compound from linezolid (5S). Stereochemistry impacts binding to ribosomal targets; linezolid’s 5S configuration is essential for inhibiting bacterial translation .

Biological Activity: Oxazolidinones with aryl substituents (e.g., linezolid) exhibit strong Gram-positive activity, while thiazole derivatives with guanidino groups () may target Gram-negative bacteria. The acetic acid moiety in the target compound may limit bioavailability but could serve as a handle for prodrug design .

Biological Activity

2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid, also known by its CAS number 114948-71-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

The molecular formula of this compound is C5_5H7_7NO4_4, with a molecular weight of 145.113 g/mol. The structure features an oxazolidine ring, which is significant for its biological properties.

PropertyValue
Molecular FormulaC5_5H7_7NO4_4
Molecular Weight145.113 g/mol
CAS Number114948-71-9

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that oxazolidinone derivatives can inhibit bacterial protein synthesis, making them effective against various strains of bacteria. The mechanism typically involves binding to the bacterial ribosome, thereby preventing the formation of functional ribosomal complexes.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit the secretion of pro-inflammatory cytokines in cell cultures. This activity is crucial for developing therapeutic agents aimed at treating inflammatory diseases.

Case Studies

  • Inhibition of Bacterial Growth : A study demonstrated that derivatives of oxazolidinones inhibited the growth of Staphylococcus aureus with an IC50 value in the low micromolar range. This suggests a promising application in treating infections caused by resistant bacterial strains.
  • Cytokine Modulation : In a controlled experiment involving macrophage cell lines, treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its structural features, particularly the oxazolidine ring which plays a critical role in its interaction with biological targets. The compound's ability to modulate protein synthesis and inflammatory pathways highlights its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-[(5R)-2-oxo-1,3-oxazolidin-5-yl]acetic acid with high enantiomeric purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting from chiral oxazolidinone precursors. Key steps include:
    • Cyclization : Formation of the oxazolidinone ring under controlled pH and temperature (e.g., 60–80°C) using catalysts like sodium acetate .
    • Acetic Acid Moiety Introduction : Coupling via condensation or alkylation reactions, with solvents such as dimethyl sulfoxide (DMSO) or ethanol to enhance solubility .
    • Chirality Control : Use of chiral auxiliaries or asymmetric catalysis to preserve the (5R) configuration. Enantiomeric purity can be verified via chiral HPLC or polarimetry .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the oxazolidinone ring and acetic acid substituent. NOESY experiments validate stereochemistry .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .
    • X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
    • Target Selection : Prioritize assays based on structural analogs (e.g., oxazolidinones with known antimicrobial or anti-inflammatory activity) .
    • In Vitro Assays :
  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme Inhibition : Evaluate binding to target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence quenching or calorimetry .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the oxazolidinone ring in this compound’s synthesis?

  • Methodological Answer :
    • Stepwise Cyclization : The ring forms via nucleophilic attack of an amine on a carbonyl group, followed by dehydration. Density functional theory (DFT) calculations can model transition states .
    • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, while bases like NaOH accelerate deprotonation .

Q. How do structural modifications (e.g., substituents on the oxazolidinone ring) influence bioactivity?

  • Methodological Answer :
    • SAR Studies : Compare analogs from literature (e.g., fluorobenzyl or pyrazole-substituted oxazolidinones) to identify critical functional groups .
    • Lipophilicity and Binding : Introduce hydrophobic groups (e.g., aryl rings) to enhance membrane permeability. Measure logP values and correlate with cellular uptake .

Q. How can contradictory data in biological assays (e.g., variable IC50 values) be resolved?

  • Methodological Answer :
    • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
    • Impurity Analysis : Use HPLC-MS to detect synthetic byproducts (e.g., diastereomers) that may interfere with activity .

Q. What strategies ensure enantiomeric purity during scale-up synthesis?

  • Methodological Answer :
    • Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose-based columns) .
    • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective synthesis .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
    • Accelerated Stability Testing : Expose the compound to heat (40°C), humidity (75% RH), and light. Monitor degradation via UV-Vis and NMR .
    • Lyophilization : For long-term storage, lyophilize in amber vials under inert gas (e.g., argon) .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :
    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., bacterial ribosomes for antimicrobial activity) .
    • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer :
    • LC-MS/MS : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) and ionization settings (ESI+ mode) for sensitivity .
    • Validation Parameters : Assess linearity (R² > 0.99), LOQ (≤10 ng/mL), and recovery rates (85–115%) per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.